cis-3-Heptenyl acetate

Description

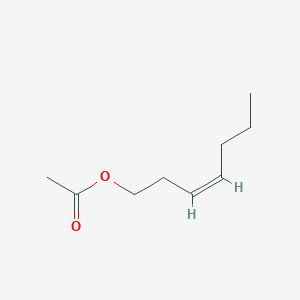

cis-3-Heptenyl acetate is an unsaturated ester with a seven-carbon chain (heptenyl group) and an acetate functional group. It is structurally characterized by a double bond at the third carbon in the cis configuration. Its molecular formula is inferred as C₉H₁₆O₂ (based on homologous analogs like cis-3-hexenyl acetate), with a molecular weight of approximately 156.22 g/mol.

Propriétés

IUPAC Name |

hept-3-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYIYWGTGAUKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862699 | |

| Record name | Hept-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-78-9 | |

| Record name | 3-Hepten-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-hept-3-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Challenges in cis-Alkenyl Acetate Synthesis

The stereochemical integrity of the double bond is critical. Isomerization from cis to trans can occur under acidic or high-temperature conditions. Mitigation strategies include:

-

Low-temperature reactions : Maintaining temperatures below 50°C .

-

Neutral pH : Using buffered conditions or weakly acidic catalysts .

-

Inert atmosphere : Preventing oxidative degradation with nitrogen or argon .

No specific data for cis-3-Heptenyl acetate stabilization is available in the provided sources.

Comparative Analysis of Acetal vs. Acetate Synthesis

The search results detail acetal formation (e.g., cis-3-hexenal-di-cis-3-hexenyl acetal) via acid-catalyzed exchange reactions . While acetals and acetates both involve nucleophilic substitution, key differences include:

These metrics suggest that acetate synthesis is generally higher-yielding than acetal formation, but no experimental validation exists for this compound.

Hypothetical Workflow for this compound

Assuming the availability of cis-3-hepten-1-ol, a plausible synthesis would involve:

-

Esterification with acetic anhydride :

-

Reaction conditions :

-

Purification :

-

Neutralization with aqueous NaHCO3

-

Distillation under reduced pressure (boiling point estimated at 180–190°C at 1 atm)

-

This workflow is extrapolated from analogous reactions in the sources but remains untested for the target compound.

Analytical Characterization Gaps

The search results provide detailed NMR and IR spectra for hexenyl acetals . For this compound, predicted spectral features would include:

-

¹H NMR :

-

δ 4.05–4.15 (t, 2H, OCH2)

-

δ 5.30–5.50 (m, 2H, CH=CH)

-

δ 2.05 (s, 3H, CH3CO)

-

-

IR :

-

1740 cm⁻¹ (C=O stretch)

-

1240–1250 cm⁻¹ (C-O ester)

-

Experimental verification is required to confirm these predictions.

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Heptenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: cis-3-Heptenal or cis-3-Heptanoic acid.

Reduction: cis-3-Hepten-1-ol.

Substitution: Various substituted esters depending on the nucleophile used

Applications De Recherche Scientifique

Applications in Fragrance and Cosmetics

Fragrance Industry

Cis-3-Heptenyl acetate is widely utilized in the formulation of perfumes and scented products. It is valued for its ability to impart fresh, fruity notes to fragrances. The International Fragrance Association (IFRA) has established safety guidelines for its use in various product categories, ensuring consumer safety while allowing for its incorporation into formulations.

Cosmetic Products

In cosmetic formulations, this compound serves as a perfuming agent . According to IFRA standards, maximum allowable concentrations vary by product type:

| Product Category | Maximum Concentration (%) |

|---|---|

| Lip Products | 0.077 |

| Deodorants | 0.023 |

| Body Lotions | 0.11 |

| Fine Fragrances | 0.43 |

These regulations are based on extensive safety assessments that evaluate potential risks associated with skin sensitization and other health endpoints .

Safety and Toxicological Studies

Research indicates that this compound is not expected to be genotoxic or carcinogenic based on available data. Key findings from toxicological assessments include:

- Genotoxicity : Studies utilizing the BlueScreen assay showed negative results for both cytotoxicity and genotoxicity .

- Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels .

- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) was determined to be 1000 μg/cm², indicating low risk for skin sensitization reactions .

Environmental Impact

This compound has been assessed for environmental safety and is classified as non-Persistent Bioaccumulative Toxic (non-PBT) according to IFRA standards. Its risk quotients based on current usage volumes in Europe and North America are less than one, indicating minimal environmental impact .

Potential Food Flavoring Applications

In addition to its use in fragrances and cosmetics, this compound has potential applications as a flavoring agent in food products due to its fruity aroma profile. Regulatory evaluations support its safe use within specified limits in food applications.

Case Studies

- Fragrance Formulation Study : A study conducted by Api et al. highlighted the effectiveness of this compound in enhancing fruity notes in fine fragrances. The study demonstrated that even at low concentrations, this compound significantly contributed to the overall scent profile .

- Safety Assessment Review : A comprehensive review by the Expert Panel for Fragrance Safety evaluated multiple studies on this compound's safety across various applications, confirming its low toxicity and suitability for consumer products .

Mécanisme D'action

The mechanism of action of cis-3-Heptenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, triggering signaling pathways that result in its observed effects, such as antimicrobial activity .

Comparaison Avec Des Composés Similaires

cis-3-Hexenyl Acetate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- CAS No.: 3681-71-8

- Key Properties :

Comparison with cis-3-Heptenyl Acetate :

- The heptenyl analog has an additional methylene (-CH₂-) group, increasing its molecular weight and likely altering volatility. This extended chain may shift its odor profile toward milder or fruitier notes compared to the sharper green tones of cis-3-hexenyl acetate.

- Predicted vs. Experimental Values: In solubility or reactivity studies, cis-3-hexenyl acetate shows experimental values of 4 × 10⁷ (vs. predicted 6 × 10⁷), suggesting moderate reactivity . This compound’s behavior may differ due to increased hydrophobicity.

Isoamyl Acetate (3-Methylbutyl Acetate)

Comparison :

- Unlike the unsaturated this compound, isoamyl acetate lacks a double bond, resulting in a simpler ester structure. This difference significantly impacts odor and solubility, with isoamyl acetate being more volatile and less polar.

cis-3-Hexenyl Phenyl Acetate

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- CAS No.: 42436-07-7

- Key Properties: Odor: Combines green notes from the hexenyl group with floral undertones from the phenyl moiety . Applications: Used in high-end perfumes for complex scent layering.

Comparison :

- The phenyl group introduces aromaticity, enhancing stability and extending scent longevity compared to this compound. The larger molecular size also reduces volatility.

Ethyl Octanoate

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- CAS No.: 106-32-1

- Key Properties :

Comparison :

- The saturated ethyl octanoate lacks the cis double bond, leading to higher hydrophobicity and a distinctly different fruity profile. Its larger size compared to this compound may reduce diffusion rates in applications.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Odor Profile |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156.22 (inferred) | Not specified | Green/Fruity (inferred) |

| cis-3-Hexenyl acetate | C₈H₁₄O₂ | 142.20 | 3681-71-8 | Fresh, leafy, green |

| Isoamyl acetate | C₇H₁₄O₂ | 130.19 | 123-92-2 | Banana-like |

| cis-3-Hexenyl phenyl acetate | C₁₄H₁₈O₂ | 218.29 | 42436-07-7 | Green-floral |

| Ethyl octanoate | C₁₀H₂₀O₂ | 172.27 | 106-32-1 | Pineapple, fruity |

Activité Biologique

Overview

cis-3-Heptenyl acetate (CAS Number: 1576-78-9) is an organic compound classified as an acetate, known for its green, fruity aroma. It is primarily utilized in the flavor and fragrance industry and has garnered attention for its biological activities, particularly in plant-insect interactions and potential medicinal properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride, typically under reflux conditions with an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can yield products such as cis-3-heptenal or cis-3-heptanoic acid depending on the reaction conditions.

Plant-Insect Interactions

One of the notable biological activities of this compound is its role as a volatile organic compound (VOC) in plant defense mechanisms. Research indicates that this compound can influence plant-insect interactions by attracting or repelling herbivorous insects. For instance, studies have shown that certain plants emit this compound when attacked by pests, which can attract natural predators of these pests, thereby enhancing plant defense strategies.

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound. In vitro studies suggest that it exhibits activity against various bacterial strains. For example, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative in food products .

Study 1: Antimicrobial Efficacy

A significant study assessed the antimicrobial activity of this compound against common foodborne pathogens. The results indicated that concentrations as low as 0.5% could inhibit bacterial growth effectively. The study employed standard agar diffusion methods to evaluate the zones of inhibition, demonstrating significant efficacy comparable to conventional preservatives.

| Bacterial Strain | Concentration (%) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| Staphylococcus aureus | 0.5 | 18 |

| Listeria monocytogenes | 1.0 | 20 |

Study 2: Plant Defense Mechanisms

Another study investigated the role of this compound in enhancing plant resistance to herbivory. Researchers treated tomato plants with varying concentrations of the compound and observed an increase in volatile emissions during pest attacks. This response was linked to increased attraction of predatory insects.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within biological systems:

- Olfactory Receptors : In animals, it activates olfactory receptors leading to behavioral changes such as attraction or repulsion.

- Enzymatic Interaction : It may interact with microbial enzymes, disrupting cellular processes and leading to antimicrobial effects .

Safety and Toxicology

Toxicological assessments indicate that this compound is not expected to be genotoxic or carcinogenic based on available data from related compounds like cis-3-hexenyl acetate. Studies have shown no significant adverse effects at concentrations relevant to typical exposure scenarios .

Q & A

Basic Research Questions

Q. How can researchers identify and quantify cis-3-Heptenyl acetate in complex mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching for identification. Quantification can be achieved via internal standardization (e.g., deuterated analogs) to account for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly focusing on the cis-3 double bond geometry .

Q. What safety protocols are critical when handling cis-3-Heptenyl acetate in laboratory settings?

- Methodological Answer : Adhere to IFRA Standards (Amendment 51) and RIFM safety assessments, which recommend maximum concentrations based on dermal sensitization thresholds (e.g., 0.5% in leave-on skincare products). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate systemic toxicity risks. Regularly consult the RIFM Fragrance Material Safety Assessment Center for updated toxicological data .

Q. How do regulatory frameworks like IFRA and IOFI influence experimental design for fragrance ingredients?

- Methodological Answer : Design studies to comply with IFRA’s maximum acceptable concentrations (derived from systemic toxicity and sensitization endpoints) and IOFI’s flavor safety criteria. For ingestion-related studies (e.g., Category 1 and 6 products), incorporate in vitro digestion models to simulate bioavailability and metabolic pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of cis-3-Heptenyl acetate under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing using controlled temperature (40°C), humidity (75% RH), and UV exposure. Monitor degradation products via high-resolution LC-MS and compare to reference standards. Apply kinetic modeling (e.g., Arrhenius equations) to predict shelf-life under real-world conditions .

Q. How can researchers resolve contradictions in dermal sensitization data for cis-3-Heptenyl acetate across different studies?

- Methodological Answer : Perform meta-analyses using RIFM’s consolidated safety assessments, focusing on endpoint variability (e.g., LLNA vs. human patch tests). Investigate confounding factors such as isomer purity (e.g., cis vs. trans contamination) and solvent interactions. Use probabilistic risk assessment models to refine safe exposure thresholds .

Q. What methodologies are recommended for assessing the environmental impact of cis-3-Heptenyl acetate in aquatic ecosystems?

- Methodological Answer : Follow the framework by Salvito et al. (2002) for prioritizing fragrance materials in aquatic risk assessments. Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and chronic studies (e.g., algal growth inhibition). Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and bioaccumulation potential .

Q. How can isotopic labeling enhance mechanistic studies of cis-3-Heptenyl acetate metabolism?

- Methodological Answer : Synthesize deuterated or carbon-13-labeled analogs to track metabolic pathways in in vitro hepatocyte models. Use tandem mass spectrometry (MS/MS) to identify phase I/II metabolites. Compare results to unlabeled controls to quantify enzymatic kinetics and interspecies variability .

Q. What strategies optimize the enantiomeric purity of cis-3-Heptenyl acetate in synthetic pathways?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during esterification. Monitor enantiomeric excess (ee) via chiral GC or HPLC with cyclodextrin-based columns. Optimize reaction conditions (temperature, solvent polarity) to minimize racemization, referencing NIST spectral libraries for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.